3-Methylidenebicyclo[3.2.1]octan-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylidenebicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7-2-3-8(5-6)9(7)10/h7-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYFTZXMUXGORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Transformation Pathways of 3 Methylidenebicyclo 3.2.1 Octan 8 One
Reactions Involving the Exocyclic Methylidene Group
The exocyclic C=C double bond is electron-rich, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions. pressbooks.pub
The methylidene group readily undergoes electrophilic addition reactions. youtube.com In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. youtube.com
Common electrophilic additions include:
Hydrohalogenation: Addition of hydrogen halides (HX) across the double bond.
Hydration: Acid-catalyzed addition of water to form an alcohol.
Halogenation: Addition of halogens (X₂) such as Br₂ or Cl₂.
While less common for simple alkenes, nucleophilic addition can occur if the alkene is part of a conjugated system that withdraws electron density, such as in a Michael reaction. For 3-Methylidenebicyclo[3.2.1]octan-8-one, the primary reactivity of the alkene is with electrophiles.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Hydrobromination | HBr | 3-(Bromomethyl)bicyclo[3.2.1]octan-8-one |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 3-(Hydroxymethyl)bicyclo[3.2.1]octan-8-one |
| Bromination | Br₂ | 3-Bromo-3-(bromomethyl)bicyclo[3.2.1]octan-8-one |
The alkene moiety can participate as a 2π component in cycloaddition reactions, providing a powerful method for constructing new ring systems.
Diels-Alder Reaction: The exocyclic methylene (B1212753) group can act as a dienophile in [4+2] cycloaddition reactions with various dienes. While the parent compound's reactivity in this specific context is not extensively documented, a closely related compound, 6-Methylenebicyclo[3.2.1]oct-1-en-3-one, has been utilized as a dienophile in the synthesis of kaurane (B74193) diterpenoids, highlighting the potential of this functional group. researchgate.net The reaction leads to the formation of spirocyclic structures.
1,3-Dipolar Cycloadditions: This class of reactions is highly effective for synthesizing five-membered heterocyclic rings. nih.gov The methylidene group acts as the dipolarophile, reacting with a 1,3-dipole. nih.gov Common 1,3-dipoles include:
Azides (R-N₃): Reacting with the alkene to form triazoline rings. This reaction is often strain-promoted in bicyclic systems. d-nb.info
Nitrile Oxides (R-CNO): Yielding isoxazoline (B3343090) rings.
Nitrones (R₂C=N⁺(R)-O⁻): Forming isoxazolidine (B1194047) rings. Intramolecular [3+2] nitrone cycloadditions are a known strategy for synthesizing complex bicyclo[3.2.1]octane frameworks.
These cycloadditions are valuable for their ability to generate molecular complexity in a single, often stereospecific, step. frontiersin.orgbeilstein-journals.org
| Reaction Type | Reactant (Dipole/Diene) | Resulting Heterocycle/Adduct |
|---|---|---|
| Diels-Alder [4+2] | 1,3-Butadiene | Spiro[bicyclo[3.2.1]octan-3,1'-cyclohex-3'-ene]-8-one |
| 1,3-Dipolar Cycloaddition | Phenyl Azide | Spiro[bicyclo[3.2.1]octan-3,5'-(1'-phenyl-4',5'-dihydro-1'H-1',2',3'-triazole)]-8-one |
| 1,3-Dipolar Cycloaddition | Benzonitrile Oxide | Spiro[bicyclo[3.2.1]octan-3,5'-(3'-phenyl-4',5'-dihydroisoxazole)]-8-one |
The exocyclic double bond can be subjected to various oxidative reactions to introduce new functional groups.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide, resulting in a spirocyclic oxirane ring.
Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can add two hydroxyl groups across the double bond to form a diol.
Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃), followed by a reductive or oxidative workup, cleaves the double bond. A reductive workup (e.g., with dimethyl sulfide) yields the parent bicyclo[3.2.1]octan-3,8-dione. This transformation is analogous to the oxidative ring-opening of the related 3-methylene-bicyclo[2.2.1]heptan-2-one. google.com
Reactions of the Bicyclo[3.2.1]octan-8-one Carbonyl Moiety
The carbonyl group at the C-8 position is a key site for nucleophilic attack and for reactions involving the adjacent α-carbons.
The ketone can be transformed into a variety of other functional groups.
Reduction: The carbonyl group can be reduced to a secondary alcohol (3-Methylidenebicyclo[3.2.1]octan-8-ol) using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net The stereochemical outcome of the reduction is influenced by the steric hindrance of the bicyclic framework.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl carbon to form tertiary alcohols.
Enolate Chemistry: The protons on the carbons alpha to the carbonyl (at C-7) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and serves as a key intermediate for forming new carbon-carbon bonds at the α-position. youtube.com
The formation of an enolate or enol ether allows for the selective functionalization of the carbon atom adjacent to the carbonyl group.
Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the C-7 position.
Halogenation: In the presence of a base or acid, the ketone can react with halogens (e.g., Br₂) to form an α-haloketone.
Aldol (B89426) and Michael Reactions: The enolate can act as a nucleophile in aldol additions with other carbonyl compounds or in Michael additions to α,β-unsaturated systems. youtube.com These reactions are fundamental in constructing more complex molecular skeletons. The synthesis of the bicyclo[3.2.1]octan-8-one core itself can be achieved via tandem Michael-Henry reactions, demonstrating the utility of enolate-type reactivity within this ring system. nih.gov
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Reduction | NaBH₄ | Secondary Alcohol |
| Grignard Addition | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |
| Enolate Formation | Lithium diisopropylamide (LDA) | Lithium Enolate |
| Alpha-Alkylation | 1. LDA; 2. CH₃I | 7-Methyl-3-methylidenebicyclo[3.2.1]octan-8-one |
Skeletal Rearrangements and Fragmentation Reactions
The bicyclo[3.2.1]octane framework is susceptible to a variety of skeletal transformations, driven by the release of ring strain or the formation of more stable intermediates. These reactions can be initiated through cationic, radical, or transannular pathways, leading to a diverse array of molecular architectures.
Cationic rearrangements are common in bicyclic systems and are typically initiated by the formation of a carbocation. msu.edu In the case of this compound, protonation of the exocyclic double bond or the carbonyl oxygen under acidic conditions can generate carbocationic intermediates, triggering a cascade of structural transformations. While specific studies on this exact molecule are not extensively detailed, the mechanistic principles can be inferred from related bicyclic structures. msu.ru
A primary pathway for rearrangement in such systems is the Wagner-Meerwein shift. ugent.be Formation of a carbocation at the C3-methylidene position could induce a 1,2-shift of an adjacent carbon-carbon bond within the bicyclic frame. This process serves to relieve ring strain and can lead to the formation of more stable secondary or tertiary carbocations. msu.edu For instance, a shift of the C2-C3 bond could potentially lead to an expansion of the five-membered ring, resulting in a bicyclo[3.3.0]octane or bicyclo[2.2.2]octane skeleton, a transformation observed in related diterpenoid syntheses. nih.gov
Another plausible cationic rearrangement is the 1,2-hydride shift. Following the initial carbocation formation, a hydride ion can migrate from an adjacent carbon to the positively charged center, leading to the generation of a new, often more stable, carbocationic intermediate. msu.edumsu.ru This process can occur multiple times, leading to a mixture of rearranged products. The ultimate fate of these intermediates depends on the reaction conditions and the presence of nucleophiles, which can capture the carbocation to terminate the rearrangement cascade. msu.edu
The table below summarizes potential cationic rearrangement pathways.
| Initiation Step | Intermediate | Rearrangement Type | Potential Product Skeletons |
| Protonation of exocyclic double bond | 3° Carbocation at C3 | Wagner-Meerwein Shift | Bicyclo[3.3.0]octane, Bicyclo[2.2.2]octane |
| Protonation of carbonyl oxygen | Oxonium ion, leading to carbocation formation | 1,2-Hydride Shift | Isomeric Bicyclo[3.2.1]octane cations |
| Lewis acid coordination | Carbocationic complex | Ring Expansion/Contraction | Varied bicyclic and monocyclic systems |
These cationic pathways are fundamental in the synthesis of complex natural products where the bicyclo[3.2.1]octane moiety serves as a key structural synthon. mdpi.com
Free radical reactions provide an alternative pathway for the skeletal reorganization of this compound. These reactions are initiated by homolytic bond cleavage and proceed through radical intermediates. A notable example is the hypervalent iodine-mediated photochemical ring opening of this compound. researchgate.net This reaction, proceeding via a radical mechanism, results in the fragmentation of the bicyclic system to afford a seven-membered carbocyclic ring. researchgate.net
The process is initiated by the formation of a radical, which can induce a C-C bond cleavage. A selective β-fragmentation, or β-scission, is a common pathway where a bond beta to the radical center is cleaved. researchgate.net This type of fragmentation can effectively open the strained bicyclic ring system. The reaction sequence often involves the initial transformation of one of the functional groups into a radical precursor. For example, dihydroxylation of the exocyclic double bond followed by treatment with a hypervalent iodine reagent can lead to a radical intermediate that triggers the ring-opening fragmentation. researchgate.net
The following table outlines a key free radical rearrangement.
| Reaction Type | Reagents | Key Intermediate | Product Type | Reference |
| Photochemical Ring Opening | Dihydroxylation followed by hypervalent iodine | Tricyclic hemiketal radical | Seven-membered carbocycle | researchgate.net |
These radical-induced transformations are valuable for synthesizing medium-sized carbocyclic rings, which are challenging to construct using conventional methods. researchgate.net
Transannular reactions are intramolecular reactions that occur between non-adjacent atoms within a ring system. The rigid conformation of the bicyclo[3.2.1]octane skeleton brings certain atoms into close spatial proximity, facilitating such interactions. In this compound, the C8-carbonyl group can potentially interact with the C3-methylidene group across the ring system.
This proximity can enable transannular cyclization or hydride transfer reactions, particularly when reactive intermediates are formed. For example, formation of a carbocation at one position could be quenched by a nucleophilic attack from the double bond or the enolate of the ketone formed under basic conditions. While specific examples for this exact molecule are limited, the principles are well-established in similar bicyclic systems like bicyclo[3.3.1]nonanes, where transannular reactions are used to explain product formation and stereoselectivity. rsc.org The involvement of ring oxygens in nucleophilic displacements in related systems demonstrates that substantial interactions across the bicyclic framework are possible. beilstein-journals.org
Advanced Derivatization and Further Functionalization Pathways
The presence of two distinct functional groups—a ketone and an exocyclic double bond—makes this compound a versatile substrate for advanced derivatization. These functional groups can be modified selectively or simultaneously to generate a wide range of derivatives.
The ketone at the C8 position can undergo a variety of transformations.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride, leading to 3-Methylidenebicyclo[3.2.1]octan-8-ol. The stereochemical outcome of this reduction is influenced by the steric hindrance of the bicyclic frame.
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to create tertiary alcohols.
Enolate Chemistry: Under basic conditions, an enolate can be formed, allowing for alkylation or acylation at the C7 position.
Baeyer-Villiger Oxidation: The ketone can be converted into a lactone (an ester within a ring) using peroxy acids, which involves the insertion of an oxygen atom adjacent to the carbonyl carbon.
The exocyclic double bond is also a site for diverse functionalization.
Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond to a methyl group, yielding 3-methylbicyclo[3.2.1]octan-8-one.
Epoxidation: Treatment with peroxy acids like m-CPBA will form an epoxide, a reactive three-membered ring containing an oxygen atom.
Dihydroxylation: Reagents such as osmium tetroxide or potassium permanganate can convert the double bond into a diol. This transformation has been used as a key step in the radical-induced ring expansion of this molecule. researchgate.net
Ozonolysis: Cleavage of the double bond with ozone will break the C=C bond and, after workup, can yield a ketone or carboxylic acid, effectively transforming the methylidene group into a carbonyl at the C3 position.
The following table provides a summary of potential derivatization reactions.
| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
| Ketone (C8) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Ketone (C8) | Baeyer-Villiger Oxidation | m-CPBA | Lactone |
| Ketone (C8) | Enolate Alkylation | LDA, Alkyl Halide | α-Alkylated Ketone |
| Exocyclic Double Bond | Hydrogenation | H₂, Pd/C | Methyl Group |
| Exocyclic Double Bond | Epoxidation | m-CPBA | Epoxide |
| Exocyclic Double Bond | Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diol |
| Exocyclic Double Bond | Ozonolysis | O₃; then Zn/H₂O or DMS | Ketone (at C3) |
These derivatization pathways allow for the transformation of this compound into a variety of complex molecules, making it a valuable intermediate in organic synthesis. researchgate.net
Iv. Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural verification of 3-Methylidenebicyclo[3.2.1]octan-8-one, with each method probing different aspects of its molecular architecture.
High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. The asymmetry of the molecule results in a complex but interpretable spectrum where all non-equivalent protons and carbons can be distinguished.
¹³C NMR: The carbon spectrum is crucial for confirming the bicyclic skeleton and the presence of the key functional groups. The carbonyl carbon (C-8) is highly deshielded and typically appears well downfield, often above 210 ppm, a characteristic feature of strained cyclic ketones. The sp² carbons of the methylidene group are found in the olefinic region, with the quaternary C-3 appearing around 140-150 ppm and the terminal CH₂ carbon appearing around 105-115 ppm. The bridgehead carbons (C-1 and C-5) and the other skeletal sp³ carbons resonate in the upfield region (25-55 ppm). The application of ¹³C NMR shielding trends, particularly the gamma-gauche effect, aids in definitive stereochemical assignments.
A table of predicted ¹³C NMR chemical shifts, based on data from analogous structures like 6-methylidenebicyclo[3.2.1]octan-2-ol derivatives and other bicyclo[3.2.1]octanones, is presented below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Hybridization |
| C-1 | 50 - 55 | sp³ |
| C-2 | 35 - 40 | sp³ |
| C-3 | 145 - 150 | sp² |
| C-4 | 30 - 35 | sp³ |
| C-5 | 48 - 53 | sp³ |
| C-6 | 32 - 38 | sp³ |
| C-7 | 38 - 43 | sp³ |
| C-8 | > 210 | sp² |
| =CH₂ | 108 - 112 | sp² |
This interactive table summarizes the expected ¹³C NMR chemical shifts for this compound.
Vibrational and electronic spectroscopy offer complementary data for confirming the functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by two key absorption bands.
Carbonyl (C=O) Stretch: The ketone in the single-carbon bridge (C-8) gives rise to a strong, sharp absorption band at a relatively high frequency, typically in the range of 1750-1770 cm⁻¹. This frequency is higher than that of a typical acyclic ketone (ca. 1715 cm⁻¹) due to the increased angle strain in the five-membered ring portion of the bicyclic system.
Alkene (C=C and =C-H) Stretches: The exocyclic methylene (B1212753) group gives rise to a medium-intensity C=C stretching absorption around 1650-1660 cm⁻¹ and a characteristic =C-H stretching absorption just above 3000 cm⁻¹ (typically ~3070 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: In this compound, the carbonyl group and the exocyclic double bond are electronically isolated (non-conjugated). Consequently, the UV-Vis spectrum is expected to show only weak absorptions at short wavelengths. The ketone exhibits a weak n→π* transition around 290-300 nm, while the alkene has a π→π* transition below 200 nm. These absorptions are generally of limited diagnostic value compared to NMR and IR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination of Bicyclic Compounds
Single-crystal X-ray crystallography provides the most unambiguous structural information, yielding precise bond lengths, bond angles, and torsional angles in the solid state. For derivatives of the bicyclo[3.2.1]octane system, this technique has been used to definitively establish absolute and relative stereochemistry.
An X-ray analysis of this compound would confirm the chair-like conformation of the six-membered ring and the envelope conformation of the five-membered ring. It would provide exact measurements of the endocyclic and exocyclic bond parameters, revealing the structural consequences of ring strain. For example, the C1-C8-C5 bond angle within the carbonyl bridge would be significantly compressed relative to an ideal sp² center. Such data are invaluable for benchmarking computational models and understanding the molecule's inherent structural biases.
| Parameter | Expected Value | Significance |
| C1-C8-C5 Angle | < 120° | Indicates angle strain at the carbonyl bridge. |
| C2-C3-C4 Angle | > 109.5° | Distortion due to the exocyclic double bond. |
| C=O Bond Length | ~1.20 Å | Typical double bond length. |
| C=C Bond Length | ~1.33 Å | Typical double bond length. |
This interactive table presents the anticipated structural parameters from an X-ray crystallographic analysis of this compound.
Conformational Dynamics and Ring Strain Analysis
The bicyclo[3.2.1]octane skeleton is a strained system, and its conformational preferences and inherent strain energy are critical determinants of its chemical behavior.
This inherent strain is a key driver of the molecule's reactivity. Reactions that lead to the opening of the bicyclic system can be thermodynamically favored due to the release of this stored energy. For instance, the carbonyl group at C-8 is often more reactive than an acyclic ketone, and the exocyclic double bond can undergo addition reactions that relieve local strain. The strain not only enhances reactivity but can also direct the stereochemical course of reactions, as the molecule seeks to adopt a less strained transition state.
Unlike more flexible monocyclic systems, the bicyclo[3.2.1]octane skeleton is relatively rigid. Its preferred conformation consists of a distorted chair for the six-membered ring (C1-C2-C3-C4-C5-C6-C7) and an envelope conformation for the five-membered ring (C1-C7-C6-C5-C8).
The six-membered ring is described as being flattened at the C-2, C-3, and C-4 positions due to the constraints of the C-6-C-7 ethano bridge. The introduction of the methylidene group at C-3 further enforces this flattening. While some functionalized bicyclo[3.2.1]octanes can exist as an equilibrium of multiple conformers, the parent system and simple derivatives like this compound are expected to exist predominantly in a single, well-defined ground-state conformation. Interconversion to alternative conformations, such as a boat form for the six-membered ring, would involve a significant energetic penalty and is generally not observed under normal conditions.
V. Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic and energetic properties of molecules. For a molecule with the structural complexity of 3-Methylidenebicyclo[3.2.1]octan-8-one, these methods are invaluable for understanding its behavior at a sub-atomic level.
The electronic structure of this compound is characterized by its bicyclic framework, a carbonyl group, and an exocyclic methylene (B1212753) group. Density Functional Theory (DFT) is a commonly employed method for investigating the geometric and electronic structures of such bicyclic compounds, often providing a good balance between accuracy and computational cost.
Energetic characterization through methods like Gaussian-4 (G4) theory can provide accurate estimations of the gas-phase standard state enthalpy of formation (ΔfH°(g)). Although direct data for this compound is unavailable, studies on a wide range of organic compounds, including cyclic and bicyclic structures, demonstrate the reliability of such high-level computational methods. acs.org
Table 1: Representative Calculated Properties for Bicyclic Ketone Analogs
| Property | Computational Method | Typical Value Range | Significance |
| Dipole Moment | DFT (e.g., B3LYP) | 2.5 - 4.0 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP) | 4 - 6 eV | Relates to the electronic excitability and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Enthalpy of Formation | G4 Theory | Varies widely | Provides a measure of the molecule's thermodynamic stability relative to its constituent elements. |
This table presents typical values observed for related bicyclic ketone systems and should be considered as an estimation for this compound in the absence of direct computational data.
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping potential energy surfaces, identifying intermediates, and characterizing transition states. For transformations involving the bicyclo[3.2.1]octanone framework, computational studies have been instrumental in understanding rearrangements, cycloadditions, and other complex reactions.
For instance, rearrangements of bicyclo[n.2.0] systems to bicyclo[n-1.2.1] frameworks, such as the Cargill-type rearrangement, have been studied computationally to understand the factors controlling the migration of specific bonds. acs.org These studies often involve locating the transition state structures and calculating the activation barriers for different pathways. Similarly, computational investigations into cycloaddition reactions, such as the [3+2] cycloaddition of nitrile imines to methylidene-containing compounds, have successfully rationalized the observed regioselectivity by analyzing frontier molecular orbital interactions and activation energies. nih.gov
In the context of this compound, computational modeling could be used to explore various potential transformations. For example, the exocyclic methylene group could participate in cycloaddition reactions, while the carbonyl group could undergo nucleophilic addition. The bicyclic system itself could be prone to skeletal rearrangements under certain conditions. Transition state modeling would be crucial in predicting the feasibility and stereochemical outcome of such reactions.
Table 2: Examples of Computationally Studied Transformations in Related Bicyclic Systems
| Reaction Type | Computational Method | Key Findings |
| Cargill-Type Rearrangement | DFT (e.g., B3LYP) | Elucidation of migratory pathways and factors influencing product distribution. acs.org |
| [3+2] Cycloaddition | DFT (e.g., PBE0/def2-SVPD) | Rationalization of regioselectivity based on frontier molecular orbital analysis and activation barriers. nih.gov |
| Radical Rearrangements | DFT | Mechanistic proposal for ring-expansion reactions involving radical intermediates. |
Molecular Dynamics Simulations for Conformational Landscapes
The bicyclo[3.2.1]octane framework, while rigid, possesses a degree of conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time, providing insights into their dynamic behavior. nih.gov
For derivatives of bicyclo[3.2.1]octan-8-one, conformational analysis has been performed using a combination of NMR spectroscopy and theoretical calculations. nih.gov These studies have identified different possible conformations, such as chair and boat forms for the six-membered ring within the bicyclic system. The preferred conformation is often influenced by the nature and position of substituents. For example, studies on 3-azabicyclo[3.2.1]octan-8-one derivatives have shown a preference for a chair-envelope conformation.
Prediction of Reactivity and Selectivity through Computational Methods
Computational methods are increasingly used to predict the reactivity and selectivity of organic reactions, guiding synthetic efforts and providing a deeper understanding of reaction outcomes. rsc.org For a molecule like this compound, with multiple reactive sites, computational predictions can be particularly valuable.
The reactivity of the exocyclic double bond and the carbonyl group can be assessed by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential map. These analyses can indicate the most likely sites for nucleophilic and electrophilic attack.
Furthermore, computational models can be used to predict the stereoselectivity of reactions. For instance, in the case of nucleophilic addition to the carbonyl group, computational modeling can predict whether the attack will occur from the syn or anti face of the bicyclic system. Studies on related bicyclic ketones have shown that the facial selectivity is influenced by stereoelectronic effects, where the orbitals of the bicyclic framework interact with the π* orbital of the carbonyl group. nzdr.ru
Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with reactivity, can also be developed for classes of compounds like bicyclo[3.2.1]octanone derivatives. Although specific QSAR studies for this compound are not available, the principles can be applied to predict its reactivity based on its structural parameters.
In Silico Studies of Molecular Interactions with Biological Targets for Scaffold Design
The bicyclo[3.2.1]octane scaffold is a common motif in many biologically active natural products, making it an attractive framework for the design of new therapeutic agents. In silico methods, such as molecular docking and molecular dynamics simulations, are instrumental in exploring the potential interactions of molecules containing this scaffold with biological targets like proteins and enzymes. researchgate.net
Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a target protein and estimate the binding affinity. This information is crucial for the rational design of more potent and selective inhibitors. For example, derivatives of 2-azabicyclo[3.2.1]octan-3-one have been designed and evaluated as inhibitors of Hsp90, a promising target for cancer therapy, with molecular docking providing insights into their binding mode. researchgate.net
While no specific in silico studies on the biological targets of this compound have been reported, its rigid bicyclic structure makes it an interesting scaffold for drug discovery. The methylidene and ketone functionalities offer points for further chemical modification to optimize interactions with a specific biological target. Computational screening of this compound against various protein targets could reveal potential biological activities and guide the design of novel derivatives with therapeutic potential.
Vi. Applications and Utility in Complex Organic Synthesis
Role as a Key Synthetic Intermediate for Natural Products and Analogues
The bicyclo[3.2.1]octane core is a recurring motif in a vast number of biologically active natural products, particularly in the diterpenoid family. nih.gov The ability to efficiently construct this framework is therefore a critical challenge in total synthesis. 3-Methylidenebicyclo[3.2.1]octan-8-one serves as an exemplary precursor for accessing this important structural class.
The bicyclo[3.2.1]octane unit is the central structural element in numerous polycyclic natural products, including the ent-kaurane diterpenoids, which exhibit significant antibacterial and antitumor properties. nih.gov The synthesis of these complex molecules often hinges on the successful construction of this bridged ring system. nih.govresearchgate.net Strategies to access these frameworks frequently target intermediates that either contain or can be readily converted to the bicyclo[3.2.1]octane core. For instance, the synthesis of sculponin U, a C-20-oxygenated kaurane (B74193) diterpenoid, utilized a radical cascade cyclization to form a cyclohexanone-fused bicyclo[3.2.1]octane skeleton. researchgate.net The prevalence of this core in natural products like gelsemine, platensimycin, and various diterpenes underscores its importance as a synthetic target. nih.gov
The bicyclo[3.2.1]octane framework is a signature feature of several major natural product families, and its synthesis is a key step in their total synthesis. researchgate.netnih.gov
Ent-Kaurenes and Steviol (B1681142) Derivatives: The total synthesis of ent-kaurenes has been a long-standing challenge. Pioneering work by Ziegler and Kloek established the [2+2] cycloaddition of allene (B1206475) as a powerful method for building the bicyclo[3.2.1]octane motif, which serves as the C/D ring model for steviol and related gibbane (B1244497) structures. nih.govnih.gov This approach directly installs the exocyclic methylene (B1212753) group characteristic of this compound's parent structure. Other innovative approaches include a dearomative [5+2] cycloaddition coupled with a pinacol (B44631) shift, which generates significant molecular complexity in a single step. nih.govrsc.org Syntheses of (±)-steviol and (±)-isosteviol have also relied on constructing this core framework. researchgate.net While some strategies, like oxidative radical polyene cyclizations, can produce isomeric skeletons, multistep routes that deliberately build the bicyclo[3.2.1]octane ring remain dominant in the synthesis of ent-kaurenoids. nih.gov
Gibberellic Acids: Gibberellins are a class of plant hormones characterized by the gibberellane skeleton, which is structurally related to the ent-kaurene (B36324) framework. nih.gov Synthetic efforts toward gibberellic acid and its derivatives often involve strategies for constructing the bridged bicyclo[3.2.1]octane C/D ring system, highlighting the utility of precursors containing this core. nih.gov
The following table summarizes key synthetic strategies used to construct the bicyclo[3.2.1]octane core for natural product synthesis.
| Target Family | Key Strategy | Description | Reference(s) |
|---|---|---|---|
| ent-Kaurenes/Steviol | [2+2] Cycloaddition | An intramolecular [2+2] cycloaddition with allene is used to form the bicyclic system, directly installing the methylene group. | nih.gov |
| Isosteviol | Oxidative Radical Cyclization | An Mn(III)/Cu(II) mediated oxidative radical polyene cyclization delivers the isomeric beyerene (B14174232) carbon skeleton. | nih.gov |
| ent-Kaurenes | Dearomative [5+2] Cycloaddition | An oxidative dearomatization induces a [5+2] cycloaddition followed by a pinacol shift to rapidly build the core structure. | nih.govrsc.org |
Contributions to Novel Synthetic Methodology Development
The pursuit of efficient routes to the bicyclo[3.2.1]octane skeleton has spurred significant innovation in synthetic methodology, leading to the development of powerful new reactions and catalytic systems. rsc.orgwikipedia.orgsci-hub.se
Cascade reactions, also known as domino reactions, are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates. wikipedia.orgub.edu The synthesis of the bicyclo[3.2.1]octane framework has been a fertile ground for the development of such reactions. researchgate.net
Domino Michael-Aldol Reactions: Organocatalytic domino reactions have emerged as a powerful tool. For example, the base-catalyzed reaction of 1,3-cyclopentanediones linked to activated olefins can produce bicyclo[3.2.1]octane derivatives with high stereocontrol. researchgate.net
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form a complex product. nih.gov Organocatalytic three-component reactions involving α,β-unsaturated aldehydes, primary amines, and 1,3-ketoesters have been developed to synthesize enantioenriched bicyclo[3.2.1]octane systems. nih.gov
Divergent [5+2] Cascade: A novel solvent-dependent oxidative dearomatization has been shown to trigger a divergent [5+2] cascade, providing access to either ent-kaurene or cedrene-type skeletons from a common precursor. rsc.org
The table below highlights selected organocatalytic cascade reactions for synthesizing bicyclo[3.2.1]octane scaffolds.
| Reaction Type | Catalysis | Starting Materials | Key Features | Reference(s) |
|---|---|---|---|---|
| Domino Michael-Aldol | Organocatalysis (Quinine-derived thiourea) | β,γ-Unsaturated amides and 1,3-ketoesters | Produces polysubstituted chiral bicyclo[3.2.1]octanes in good yields and high enantioselectivities. | nih.gov |
| Intramolecular Stetter Reaction | N-Heterocyclic Carbene (NHC) Catalysis | Aldehyde tethered to a Michael acceptor | An organocatalyzed intramolecular reaction that forms the bicyclic core with excellent diastereocontrol. | nih.gov |
While organocatalysis is frequently used to synthesize the bicyclo[3.2.1]octane core, the rigid scaffold itself is an attractive platform for designing new catalysts and ligands. nih.gov The defined three-dimensional structure of aza-bicyclo[3.2.1]octane derivatives allows for the precise positioning of functional groups, making them useful as conformationally restricted peptide mimetics and synthons. sci-hub.senih.gov This principle extends to catalyst design, where the bicyclic framework can serve as a rigid backbone to orient catalytic moieties, potentially influencing the stereochemical outcome of a reaction. For example, heteroatom-containing bicyclo[3.2.1]octanes, such as tropane (B1204802) alkaloids, are known to be valuable synthons, and their rigid structure is key to their utility. drugbank.com
Utility as a Precursor for Advanced Molecular Scaffolds (e.g., diquinanes, fused ring systems)
Beyond its role in natural product synthesis, this compound and related structures are valuable starting materials for constructing other advanced molecular scaffolds. nih.govresearchgate.net
Fused Ring Systems: The bicyclo[3.2.1]octane core is an integral part of more complex fused-ring systems. core.ac.uk Synthetic strategies often involve creating the bicyclic unit first and then elaborating it to build additional rings. nih.gov For instance, Diels-Alder reactions using bicyclic precursors can rapidly generate tricyclic and tetracyclic adducts. researchgate.net Intramolecular Michael-type reactions of vinylnitroso compounds, generated from precursors that can lead to a bicyclo[3.2.1]octane system, have been used to prepare a variety of bridged and fused carbocyclic frameworks. nih.gov The development of new methods to synthesize fused-ring systems is a continuous area of research. rsc.org
Diquinane Scaffolds: The bicyclo[3.2.1]octane skeleton can also be a precursor to other important carbocyclic systems, such as diquinanes (fused five-membered rings), through rearrangement reactions. While direct conversion from this compound is not a canonical transformation, skeletal rearrangements of bridged systems are a known strategy for accessing diverse carbocyclic frameworks.
Strategic Intermediates in Fine Chemical Synthesis (e.g., specific herbicide precursors)
The bicyclo[3.2.1]octane framework is a significant structural motif in the field of fine chemicals, most notably serving as the core of several potent herbicides. While the direct application of this compound as a precursor in the large-scale synthesis of commercial herbicides is not extensively documented, its structural relative, bicyclo[3.2.1]octane-2,4-dione, is a well-established and crucial intermediate for a class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net These herbicides interfere with the synthesis of essential plant pigments, leading to bleaching and eventual death of the target weeds. nih.gov
The synthesis of these herbicidally active diones often commences from different bicyclic precursors. For instance, established routes to the bicyclo[3.2.1]octane-2,4-dione core start from materials such as 2-norbornanone or 3-methylene-bicyclo[2.2.1]heptan-2-one. researchgate.net One documented pathway involves the oxidative ring-opening of 3-methylene-bicyclo[2.2.1]heptan-2-one, followed by a base-catalyzed cyclization to yield the target dione (B5365651) scaffold.
Although a direct synthetic route from this compound to the herbicidal bicyclo[3.2.1]octane-2,4-dione is not prominently featured in the researched literature, the compound is recognized as a valuable and functionalized intermediate for constructing other complex molecular architectures. The presence of both a ketone and an exocyclic double bond provides synthetic handles for a variety of chemical transformations.
One notable application demonstrates its utility in the diastereoselective construction of functionalized seven-membered carbocyclic rings. In this synthetic sequence, this compound undergoes dihydroxylation of the exocyclic double bond to form a tricyclic hemiketal. This intermediate is then subjected to a photochemical ring-opening reaction mediated by hypervalent iodine, which cleaves a carbon-carbon bond to expand the ring system. This process highlights the role of this compound as a strategic starting material for accessing complex, medium-sized ring systems that are challenging to synthesize by other means.
Theoretically, the functional groups of this compound could be manipulated to form the dione structure required for herbicides. For example, ozonolysis of the exocyclic methylene group would yield a ketone at the C-3 position. However, the conversion of the existing ketone at C-8 to a ketone at the C-2 or C-4 position would require a series of complex transformations, such as a Baeyer-Villiger oxidation to a lactone followed by further reactions. wikipedia.org Such multi-step conversions may not be as economically viable as the established routes starting from other precursors.
The table below summarizes the key intermediates and their roles in the synthesis of herbicidal compounds based on the bicyclo[3.2.1]octane framework.
| Intermediate Compound | Starting Material(s) | Role in Synthesis | Target Herbicide Class |
| Bicyclo[3.2.1]octane-2,4-dione | 2-Norbornanone; 3-Methylene-bicyclo[2.2.1]heptan-2-one | Core scaffold for acylation with a substituted benzoyl group. researchgate.net | HPPD Inhibitors (e.g., Bicyclopyrone) researchgate.net |
| 3-Acetylcyclopentanecarboxylic acid methyl ester | 3-Methylene-bicyclo[2.2.1]heptan-2-one | Acyclic precursor that undergoes base-catalyzed cyclization. | HPPD Inhibitors |
| Tricyclic Hemiketal | This compound | Intermediate for photochemical ring expansion to medium-sized carbocycles. | Not applicable (leads to other complex structures) |
Vii. Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Synthetic Routes to 3-Methylidenebicyclo[3.2.1]octan-8-one
While methods for constructing the bicyclo[3.2.1]octane core exist, the development of highly efficient and stereocontrolled routes to enantiomerically pure this compound remains a significant objective. Future research will likely focus on organocatalytic and transition-metal-catalyzed strategies that can establish multiple stereocenters in a single operation.
Organocatalytic cascade reactions, which assemble complex molecular architectures from simple precursors in one pot, are a particularly promising avenue. Methodologies such as the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes have successfully produced related bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee). nih.gov Adapting these strategies to precursors that would yield the 3-methylidene group is a logical and compelling next step. Another key area is the asymmetric desymmetrization of prochiral cyclic 1,3-diketones, which can generate multiple stereocenters with high fidelity.
Future efforts will likely concentrate on the design of new chiral catalysts, including bifunctional catalysts that can precisely orient substrates to achieve superior levels of stereocontrol. The development of catalytic systems that are robust, scalable, and utilize earth-abundant metals or metal-free conditions is a paramount goal for sustainable chemical synthesis.
| Synthetic Strategy | Potential Catalyst Type | Key Advantages | Research Objective |
|---|---|---|---|
| Organocatalytic Domino Reaction | Cinchona Alkaloid or Proline-Derived Bifunctional Catalysts | High atom economy, operational simplicity, metal-free conditions. | Design of substrates and catalysts to install the exocyclic methylene (B1212753) group enantioselectively. |
| Asymmetric Desymmetrization | Chiral Phosphoric Acids or N-Heterocyclic Carbenes (NHCs) | Direct access to enantiomerically pure products from simple prochiral precursors. | Exploration of novel prochiral starting materials suitable for conversion to the target molecule. |
| Intramolecular [3+2] Cycloaddition | Chiral Lewis Acids or Rhodium(II) Complexes | Rapid construction of the bicyclic core with control over multiple stereocenters. rsc.org | Development of precursors containing both the dipole and dipolarophile for efficient cyclization. |
Exploration of Unprecedented Reactivity Patterns and Rearrangements
The unique structural features of this compound—namely the strained bicyclic framework, a reactive ketone, and an exocyclic double bond—provide a rich platform for exploring novel chemical transformations. Future research will delve into uncovering unprecedented reactivity and skeletal rearrangements that could lead to new molecular scaffolds.
The exocyclic methylene group is a prime site for functionalization. It can participate in a variety of reactions, including cycloadditions, conjugate additions, and transition-metal-catalyzed cross-coupling reactions. The ketone at the C8 position can be used to trigger ring expansions, contractions, or fragmentation reactions, providing access to diverse carbocyclic and heterocyclic systems. For instance, photochemical activation or treatment with specific reagents could induce rearrangements of the bicyclo[3.2.1]octane core into related bicyclic systems like bicyclo[3.3.1]nonanes or bicyclo[2.2.2]octanes. nih.govacs.org The strategic placement of functional groups within the molecule could guide these rearrangements toward synthetically useful and structurally complex products.
Integration of Advanced Computational Modeling for Rational Design and Discovery
Modern computational chemistry offers powerful tools for predicting and understanding chemical phenomena, thereby accelerating the discovery process. The integration of advanced computational modeling will be instrumental in advancing the chemistry of this compound.
Density Functional Theory (DFT) and other high-level theoretical methods can be employed to:
Elucidate Reaction Mechanisms: Model transition states of potential synthetic routes to understand the origins of stereoselectivity and guide the design of more effective catalysts.
Predict Reactivity: Analyze the electronic structure and conformational landscape of the molecule to predict sites of reactivity and forecast the outcomes of unknown reactions or rearrangements.
Rational Catalyst Design: In silico screening of potential catalyst structures can identify promising candidates for asymmetric synthesis, reducing the need for extensive empirical experimentation.
Computational studies have already been applied to revisit the biogenesis of ent-kauranoids, which feature the bicyclo[3.2.1]octane skeleton, and to investigate the stability of strained bicyclic intermediates. researchgate.netmetu.edu.tr Applying these approaches to this compound will provide deep mechanistic insights and enable the rational design of new synthetic strategies and complex molecular targets.
| Computational Method | Application Area | Potential Impact on this compound Research |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies & Transition State Analysis | Optimizing catalysts and reaction conditions for asymmetric synthesis; predicting feasibility of novel rearrangements. |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding the conformational preferences that govern stereochemical outcomes in reactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions & Docking | Designing inhibitors or probes for biological targets; predicting binding modes of derivatives in medicinal chemistry. |
Strategic Integration of the Bicyclo[3.2.1]octane Core into Diverse Complex Molecular Architectures
The ultimate goal of developing synthetic methodologies for building blocks like this compound is their application in the total synthesis of complex and biologically active molecules. The rigid bicyclo[3.2.1]octane scaffold is a cornerstone of numerous natural products known for their potent biological activities. mdpi.com
Future research will focus on strategically incorporating the this compound unit as a key intermediate in the synthesis of natural products and their analogues. The functional handles of this compound allow for its elaboration into more complex systems. For example, it could serve as a precursor to ent-kauranoid diterpenes, which possess a 6-6-fused bicyclo[3.2.1]octane framework, or alkaloids like gelsemine. researchgate.netmdpi.com Furthermore, the unique three-dimensional shape imparted by the bicyclic core is highly desirable in medicinal chemistry for the design of novel therapeutic agents that can interact with specific biological targets. rsc.org The development of efficient pathways to this building block will undoubtedly spur new campaigns in natural product synthesis and drug discovery.
| Natural Product | Class | Noted Biological Activity |
|---|---|---|
| Gelsemine | Alkaloid | Antinociceptive (pain relief) properties. mdpi.com |
| Platensimycin | Keto-enolide | Potent broad-spectrum antibacterial activity. mdpi.com |
| ent-Kaurene (B36324) | Diterpene | Precursor to a large family of bioactive diterpenoids. researchgate.net |
| Tropane (B1204802) Alkaloids | Alkaloid | Wide array of pharmacological activities. ehu.es |
| Vitisinol D | Stilbenoid | Antithrombotic properties. mdpi.com |
Q & A
Q. What are the established synthetic routes for 3-Methylidenebicyclo[3.2.1]octan-8-one, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions of precursor molecules or tandem strategies like cross-metathesis followed by semipinacol rearrangement. For example, the Hoveyda–Grubbs II catalyst facilitates cross-metathesis, while the reaction temperature and concentration are tightly controlled to optimize yield (e.g., 60–80°C for cyclization steps). Post-reaction purification via column chromatography ensures high purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential. NMR confirms regiochemistry and stereochemistry, MS validates molecular weight, and X-ray crystallography resolves complex bicyclic frameworks. Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis .
Q. What common chemical reactions are observed in derivatives of this compound?
The methylidene group and ketone moiety participate in nucleophilic additions, oxidations, and cycloadditions. For instance, the ketone can undergo oxime formation (e.g., with hydroxylamine), while the methylidene group is reactive toward electrophiles like halogens or dienophiles in Diels-Alder reactions .
Advanced Research Questions
Q. How can researchers address unexpected selectivity issues in tandem reactions involving this compound?
Selectivity challenges in reactions like cross-metathesis/semipinacol rearrangements require mechanistic analysis. For example, the Hoveyda–Grubbs II catalyst may act as a Lewis acid only after cross-metathesis, favoring rearrangement of specific intermediates. Kinetic studies and in situ monitoring (e.g., via IR spectroscopy) can identify rate-determining steps .
Q. What strategies resolve contradictions in reaction outcomes during bicyclic ketone synthesis?
Contradictions, such as unexpected byproducts or low yields, are addressed through substrate scope analysis and intermediate trapping. For example, isolating the cross-metathesis product before rearrangement clarifies whether side reactions occur during tandem steps. Computational modeling (DFT) can also predict transition states to refine reaction pathways .
Q. How do structural analogs of this compound influence its application in drug discovery?
Derivatives like 3-benzyl-3-azabicyclo[3.2.1]octan-8-one exhibit enhanced bioactivity (e.g., topoisomerase inhibition). Modifying substituents on the bicyclic core (e.g., introducing tert-butyl groups) improves metabolic stability. Structure-activity relationship (SAR) studies guide rational design, supported by docking simulations and in vitro assays .
Q. What methodologies enhance the biological activity of this compound derivatives?
Functionalization of the methylidene group (e.g., epoxidation) or ketone reduction to alcohol can modulate bioavailability. Pharmacokinetic optimization involves introducing polar groups (e.g., hydroxylamines) while retaining the bicyclic scaffold’s rigidity. In vivo efficacy is validated via rodent models and toxicity screening .
Q. How do computational tools aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculates bond dissociation energies and reaction barriers, explaining regioselectivity in electrophilic additions. Molecular orbital (MO) analysis predicts frontier orbital interactions, guiding catalyst selection for asymmetric syntheses. These tools are critical for reducing experimental trial-and-error .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
